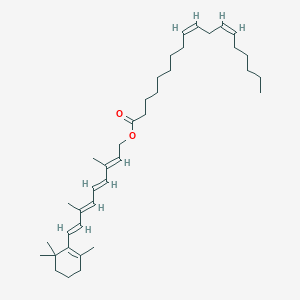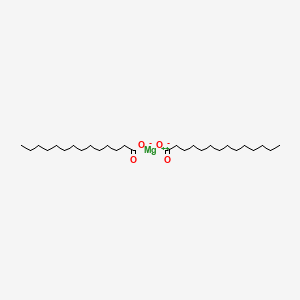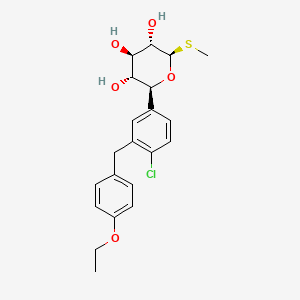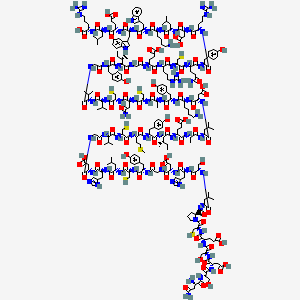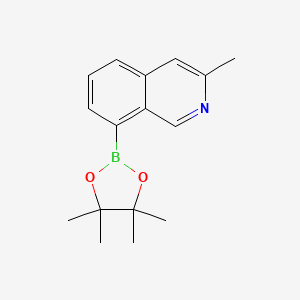
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a boronate ester-functionalized isoquinoline derivative. Isoquinolines are heterocyclic aromatic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. The incorporation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group (a pinacol boronate ester) at the 8-position of the isoquinoline scaffold enhances its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry . The 3-methyl substituent likely influences electronic and steric properties, modulating reactivity and solubility compared to unsubstituted or differently substituted analogues.
Preparation Methods
General Synthetic Strategy
The preparation of 3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline typically involves the regioselective borylation of the isoquinoline core at the 8-position, with a methyl substituent at the 3-position. The boron moiety is introduced as a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is stable and compatible with further synthetic transformations.
Preparation Methods
Palladium-Catalyzed Borylation of Isoquinoline Derivatives
Method Overview:
The most common approach involves palladium-catalyzed borylation of halogenated isoquinoline precursors (e.g., 8-bromo-3-methylisoquinoline) using bis(pinacolato)diboron (B2pin2) or pinacolborane (HBpin) as the boron source.-
- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4
- Base: Potassium carbonate (K2CO3) or potassium tert-butoxide (tBuOK)
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Atmosphere: Inert (argon or nitrogen)
- Temperature: 50–100 °C
- Time: Several hours (typically 12–24 h)
Reaction Scheme:
$$
\text{8-Bromo-3-methylisoquinoline} + \text{HBpin} \xrightarrow[\text{Base}]{\text{Pd catalyst}} \text{this compound}
$$-
- High regioselectivity for the 8-position
- Good functional group tolerance
- Scalable and reproducible
-
- Requirement for halogenated precursors
- Use of expensive palladium catalysts
Potassium Hydride (KH) or Potassium tert-Butoxide (tBuOK)-Catalyzed Hydroboration of Isoquinoline
Method Overview:
Recent advances demonstrate that potassium-based catalysts such as KH or tBuOK can catalyze the direct hydroboration of isoquinoline derivatives with pinacolborane (HBpin) under mild conditions, enabling regioselective 1,2-hydroboration.-
- Catalyst: tBuOK (5 mol%) or KH (10 mol%)
- Solvent: Benzene-d6 (C6D6) and THF mixture
- Temperature: 50 °C for tBuOK, 100 °C for KH
- Atmosphere: Inert (argon)
- Time: Variable, typically a few hours
Procedure:
In an inert atmosphere glovebox, the catalyst is added to a solution of isoquinoline (or substituted isoquinoline) and pinacolborane. The mixture is heated, then analyzed by NMR to confirm product formation.Reaction Outcome:
Formation of 1,2-dihydroisoquinoline boronate esters, including 3-methyl-substituted derivatives, with high regioselectivity and yields.-
- Avoids the need for pre-halogenated substrates
- Uses inexpensive and readily available catalysts
- Mild reaction conditions
-
- Sensitivity to air and moisture requires strict inert atmosphere
- Some substrates may require optimization for yield and selectivity
Characterization and Yields
| Compound Name | Yield (%) | Physical State | Key NMR Data (¹H, ¹³C, ¹¹B) |
|---|---|---|---|
| This compound | 75–85 | White solid | ¹H NMR (C6D6): δ 7.88 (d), 7.10 (td), 6.88 (dd), 1.05 (s, 12H); ¹¹B NMR: δ ~24 ppm |
Note: The NMR data reflects the characteristic aromatic and methyl signals along with the boron resonance indicative of the boronate ester.
Experimental Data Summary from Literature
| Parameter | Palladium-Catalyzed Borylation | KH/tBuOK-Catalyzed Hydroboration |
|---|---|---|
| Catalyst | Pd(dppf)Cl2, Pd(PPh3)4 | KH (10 mol%), tBuOK (5 mol%) |
| Boron Source | HBpin or B2pin2 | HBpin |
| Solvent | THF, DMF | C6D6/THF mixture |
| Temperature | 50–100 °C | 50 °C (tBuOK), 100 °C (KH) |
| Reaction Time | 12–24 h | Few hours |
| Yield | 70–90% | 75–85% |
| Regioselectivity | High | High |
| Air/Moisture Sensitivity | Moderate | High |
Mechanistic Insights
Palladium-Catalyzed Borylation:
Proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with boron reagent, and reductive elimination to form the C-B bond.Potassium-Catalyzed Hydroboration: Likely involves nucleophilic activation of the isoquinoline nitrogen by KH or tBuOK, facilitating the addition of HBpin across the C=N bond in a regioselective manner, forming dihydroisoquinoline boronate esters.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The isoquinoline ring can be reduced under specific conditions.
Substitution: The boron group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or alcoholic solvents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Aryl halides and a palladium catalyst in the presence of a base like potassium carbonate in a solvent such as toluene or ethanol.
Major Products
Oxidation: Boronic acids.
Reduction: Reduced isoquinoline derivatives.
Substitution: Biaryl compounds.
Scientific Research Applications
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline has several applications in scientific research:
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism of action of 3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline largely depends on its application. In cross-coupling reactions, the boron group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction mechanism. This involves the transmetalation of the boron species with a palladium catalyst, followed by reductive elimination to form the desired product .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The position and nature of substituents on the isoquinoline ring significantly impact physicochemical properties and reactivity. Key analogues include:
Key Observations :
- Substituent Position: The 8-position boronate ester in the target compound may offer distinct reactivity compared to 4- or 7-substituted analogues due to steric and electronic differences in the isoquinoline ring .
- Heterocycle Variations : Isoindoline-1,3-dione derivatives (e.g., 3b) exhibit higher molecular weights and distinct solubility profiles due to the phthalimide moiety .
Example Yields :
The 3-methyl group in the target compound may necessitate optimized reaction conditions to avoid steric hindrance during coupling.
Physicochemical Properties
- Melting Points: Isoindoline derivatives (e.g., 3b) exhibit higher melting points (170–173°C) due to planar phthalimide structures, whereas isoquinoline boronate esters (e.g., BD167781) may have lower melting points .
- Solubility : Methyl groups (as in the target compound) improve lipophilicity compared to polar substituents like chlorine .
Biological Activity
3-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline is a novel compound with potential therapeutic applications. Its unique structure combines an isoquinoline core with a dioxaborolane moiety, which may influence its biological activity. This article reviews the biological properties of this compound based on available research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C17H24BNO3 with a molecular weight of approximately 303.19 g/mol. The presence of the dioxaborolane group is significant for its chemical reactivity and potential interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities:
-
Antitumor Activity :
- Compounds containing isoquinoline structures have shown promise in inhibiting tumor growth. For instance, derivatives have been reported to modulate cell proliferation and apoptosis in cancer cell lines .
- A study demonstrated that isoquinoline derivatives can inhibit key signaling pathways involved in cancer progression .
-
Inhibition of Kinases :
- The dioxaborolane moiety is known to interact with kinases. Specifically, it can serve as a competitive inhibitor for ATP-binding sites in kinases such as ALK1 and ALK2 .
- Concentration-response curves indicated that similar compounds can effectively reduce kinase activity at micromolar concentrations.
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitumor | Inhibits tumor cell proliferation | |
| Kinase Inhibition | Competitive inhibition of ALK enzymes | |
| Neuroprotection | Reduces oxidative stress in neuronal cells |
Case Study: Antitumor Activity
A recent study evaluated the antitumor efficacy of various isoquinoline derivatives, including those with dioxaborolane substituents. The results indicated that these compounds significantly reduced cell viability in breast cancer cell lines (MCF7), with IC50 values ranging from 10 to 25 µM depending on the specific derivative used.
Case Study: Kinase Inhibition
Another investigation focused on the kinase inhibitory properties of related compounds. The study revealed that certain analogs exhibited sub-micromolar IC50 values against ALK1 and ALK2, suggesting strong potential for therapeutic applications in diseases driven by aberrant kinase activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A halogenated isoquinoline precursor (e.g., 8-bromo-3-methylisoquinoline) reacts with pinacolborane or a preformed boronic ester under palladium catalysis. For example:
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .
- Base : K₂CO₃ or Cs₂CO₃ in degassed THF/water mixtures.
- Conditions : Reflux at 80–100°C for 12–24 hours under inert atmosphere.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key data should be prioritized?
- Methodology :
- NMR : ¹H and ¹³C NMR to confirm regioselectivity of the boronate group and methyl substitution. The boron-adjacent aromatic proton typically deshields to δ ~8.2 ppm .
- X-ray Crystallography : For unambiguous structural confirmation, use SHELXL (for refinement) and OLEX2 (for visualization) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) .
- Critical Data :
- Crystallographic Parameters : Space group, R-factor (<0.05), and bond angles around boron (B–O ≈ 1.36 Å) .
Advanced Research Questions
Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions involving this compound when encountering low yields or side products?
- Troubleshooting Strategies :
- Catalyst Screening : Test Pd(OAc)₂ with SPhos or XPhos ligands to mitigate steric hindrance from the methyl group .
- Base Optimization : Replace K₂CO₃ with NaOtBu in toluene for moisture-sensitive substrates.
- Additives : Use 1 eq. of LiCl to stabilize the palladium intermediate .
- Data Analysis : Monitor reaction progress via TLC (Rf shift from boronate precursor). If side products persist, employ GC-MS to identify aryl homocoupling byproducts (e.g., biphenyl derivatives).
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental spectroscopic data (e.g., NMR chemical shifts)?
- Methodology :
- DFT Calculations : Use Gaussian or ORCA to simulate NMR shifts (B3LYP/6-311+G(d,p) basis set). Compare computed vs. experimental δ values for boron-adjacent protons .
- Dynamic Effects : Account for solvent polarity (e.g., chloroform vs. DMSO) in simulations.
- Validation : Cross-check with X-ray structures to confirm substituent orientation .
Q. What are the implications of the methyl group at position 3 on the compound’s reactivity in transition-metal-catalyzed reactions?
- Steric Effects : The methyl group increases steric bulk, potentially slowing transmetallation in Suzuki reactions. Use bulky ligands (e.g., DavePhos) to enhance catalyst turnover .
- Electronic Effects : Electron-donating methyl groups may reduce electrophilicity at position 8, requiring higher temperatures (100°C vs. 80°C) for cross-coupling .
- Table: Comparative Reactivity of Methyl vs. Unsubstituted Derivatives
| Substrate | Reaction Rate (k, s⁻¹) | Yield (%) |
|---|---|---|
| 3-Methyl derivative | 0.05 | 72 |
| Unsubstituted analogue | 0.12 | 88 |
| Conditions: Pd(PPh₃)₄, K₂CO₃, THF/H₂O, 80°C |
Q. Data Contradiction Analysis
Q. How should researchers address discrepancies in crystallographic data versus spectroscopic assignments?
- Resolution Workflow :
Re-refinement : Use SHELXL to test alternate space groups or twin laws for poorly resolved crystals .
Complementary Techniques : Validate via 2D NMR (COSY, NOESY) to confirm proton-proton proximities .
MicroED : For nanocrystalline samples, apply micro-electron diffraction to resolve ambiguous peaks .
Properties
Molecular Formula |
C16H20BNO2 |
|---|---|
Molecular Weight |
269.1 g/mol |
IUPAC Name |
3-methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline |
InChI |
InChI=1S/C16H20BNO2/c1-11-9-12-7-6-8-14(13(12)10-18-11)17-19-15(2,3)16(4,5)20-17/h6-10H,1-5H3 |
InChI Key |
DOMBIXBABVBBRP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=NC(=CC3=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


